molecular formula C12H16 B8327755 tert-Butylstyrene CAS No. 25338-51-6

tert-Butylstyrene

Cat. No.: B8327755
CAS No.: 25338-51-6
M. Wt: 160.25 g/mol
InChI Key: DXIJHCSGLOHNES-UHFFFAOYSA-N
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Description

Tert-Butylstyrene is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

25338-51-6

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

3,3-dimethylbut-1-enylbenzene

InChI

InChI=1S/C12H16/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

DXIJHCSGLOHNES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dry, two-necked, 1-liter, round-bottomed flask were added 500 ml of dry cyclohexane under an inert argon atmosphere. The cyclohexane was then titrated for proton donating impurities, e.g., water, alcohol, etc., by the addition of 5×10-5 moles of 1,1-diphenylethylene. Sec-butyl lithium initiator (1.4M in hexane) was slowly added dropwise until a permanent faint yellow color became evident and this solution was stirred for one hour. The solution was then back-titrated with cyclohexane containing a trace amount of water until the yellow color disappeared. Under an inert argon atmosphere, 47.6 mls additional sec-butyl lithium initiator (1.4M in hexane) were then added to the flask. A water bath was placed under the flask and 114.9 g of dry t-butyl styrene were added to the flask. Polymerization began as evidenced by a reaction exotherm and the solution becoming bright red-orange in color due to carbanion formation. The reaction temperature rose to 60° C. and was held at 60° C for one hour to produce a deep red t-butyl styrene polymer solution. A 10-percent molar excess of methanol based on the sec-butyl lithium concentration used for polymerization was added to the solution and allowed to react to convert the t-butyl styryl lithium end groups at the terminal portions of the polymer chains to hydrogen atoms. The t-butyl styrene polymer was isolated by precipitation in methanol, washed with water, and vacuum dried to give a 95% yield of a dry, white, powdery solid having a number average molecular weight of 1200, a polydispersity index of 1.11, and a glass transition temperature of 65° C.
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t-butyl styryl lithium
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Yield
95%

Synthesis routes and methods II

Procedure details

A catalyst solution was prepared by dissolving 0.05 g of palladium acetate, 0.02 g of cupric acetate and 0.02 g of thallium acetate in 1 ml. of pyridine and adding thereto 10 ml. of acetic acid. Said catalyst solution and 20 ml. of tert-butylbenzene were enclosed in a microbomb having a volume of 100 ml. and ethylene and oxygen were introduced into the bombe in terms of pressure of 10 kg/cm2 and 30 kg/cm2, respectively, from the upper valve. The reaction was carried out at 120°C for 16 hours laying said bomb in an oil bath equipped with a shaking means. tert-Butylstyrene was yielded in a proportion of 1500 %, based on the mole of palladium in the catalyst used.
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cupric acetate
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0.02 g
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Synthesis routes and methods III

Procedure details

To an aqueous solution containing 0.5 g of manganese nitrate was added 10 ml. of silica gel particles. After being evaporated to dryness, the mixture was calcined at 450°C for 10 hours. The thus obtained silica gel was immersed in 10 ml. of pyridine solution containing dissolved therein 0.02 g of palladium propionate and 0.1 g of uranium acetate, and then evaporated to dryness to obtain a catalyst. The catalyst (10 ml.), 10 ml. of tert-butylbenzene and 1 ml. of acetic acid were enclosed in a similar bomb to that used in Example 4, and etylene and oxygen were introduced into the bomb both in terms of a pressure of 20 kg/cm2 from the upper valve. The reaction was carried out at 140°C for 10 hours with shaking. tert-Butylstyrene was yielded in a proportion of 1200 %, based on the mole of palladium in the catalyst used.
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